molecular formula C32H25NO5 B315719 2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE

2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE

Cat. No.: B315719
M. Wt: 503.5 g/mol
InChI Key: NLMNWIKIGWOPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of indene, phenoxy, and acetamide groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the indene derivative. The key steps include:

    Formation of the Indene Derivative: This involves the reaction of indene with appropriate reagents to introduce the 1,3-dioxo group.

    Condensation Reaction: The indene derivative is then reacted with 4-formyl-2-ethoxyphenol under specific conditions to form the intermediate compound.

    Acetamide Formation: The final step involves the reaction of the intermediate with N,N-diphenylacetamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenoxy and acetamide groups can undergo substitution reactions with various reagents to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)-2-methoxyphenyl 2-furoate
  • 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile

Uniqueness

Compared to similar compounds, 2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C32H25NO5

Molecular Weight

503.5 g/mol

IUPAC Name

2-[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-ethoxyphenoxy]-N,N-diphenylacetamide

InChI

InChI=1S/C32H25NO5/c1-2-37-29-20-22(19-27-31(35)25-15-9-10-16-26(25)32(27)36)17-18-28(29)38-21-30(34)33(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-20H,2,21H2,1H3

InChI Key

NLMNWIKIGWOPRO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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